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c10 protein

Cat. No.: B1179269
CAS No.: 139568-96-0
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Description

Overview of Nomenclature and Contextual Usage

The "C10" nomenclature arises from diverse naming conventions in biology and genetics. The designation can refer to:

A chemokine , a type of small cytokine, where "C10" was an early name for what is now more formally known as Chemokine (C-C motif) ligand 6 (CCL6). mybiosource.comprospecbio.com

Proteins encoded by genes on Chromosome 10 , leading to the "C10orf" (Chromosome 10 open reading frame) designation for a large family of proteins. researchgate.netscbt.com

A specific protein encoded on Chromosome 12 , which is confusingly also referred to as Protein C10. ontosight.aiglygen.org

A structural domain within a much larger protein, specifically the C-terminal immunoglobulin-like domain of cardiac myosin-binding protein C (cMyBP-C). nih.govahajournals.org

Other specific research contexts, such as a cold-inducible protein in plants tandfonline.com or an artificially designed protein for hydrogel formation . caltech.edu

This varied usage underscores the importance of contextual information when encountering the term "C10 protein" in scientific research.

Identification of Prominent C10-Designated Protein Families

Based on a review of scientific literature, the most prominent protein families designated with "C10" are:

Chemokine (C-C motif) Ligand 6 (CCL6): A cytokine found in rodents, also known as C10. mybiosource.comreliatech.de

Chromosome 10 Open Reading Frame (C10orf) Family: A large group of human proteins whose genes are located on chromosome 10. scbt.comscbt.com

Protein C10 (C12orf57): A human protein encoded by the C12orf57 gene on chromosome 12. ontosight.aiuniprot.org

Cardiac Myosin-Binding Protein C (cMyBP-C) C10 Domain: The terminal domain of a critical cardiac muscle protein. nih.govahajournals.org

The following table provides a summary of these major C10-designated proteins.

DesignationFull Protein NameGene/LocationBrief Description
C10 / CCL6 Chemokine (C-C motif) ligand 6Ccl6 gene (rodents)A small cytokine involved in immune cell signaling and hematopoiesis. mybiosource.comprospecbio.commybiosource.com
C10orf family Chromosome 10 open reading frame proteinsVarious genes on human chromosome 10A large family of proteins with diverse functions; mutations in some are linked to genetic disorders. researchgate.netnih.gov
Protein C10 Protein C10 (also known as GRCC10)C12orf57 gene on human chromosome 12A protein of not fully described function, but implicated in a rare congenital syndrome. ontosight.aiglygen.orgebi.ac.uk
cMyBP-C C10 Domain Cardiac Myosin-Binding Protein CMYBPC3 gene on human chromosome 11The C-terminal domain of a large sarcomeric protein, essential for heart muscle structure and function. nih.govahajournals.org

Scope and Research Focus of the Outline

This article will now explore each of these prominent "C10" proteins and protein families in detail. The focus will be on their discovery, biological role, and the research findings associated with them. The content will strictly adhere to presenting factual, scientific information and will not include discussions on topics outside the specified scope, such as medical administration or safety profiles.

Properties

CAS No.

139568-96-0

Molecular Formula

C7H11N3O

Synonyms

c10 protein

Origin of Product

United States

C C Motif Chemokine 6 Ccl6 / Mouse C10: a Prototypical C10 Protein

Gene Structure and Transcriptional Regulation of Ccl6

Genomic Locus and Chromosomal Mapping

The gene encoding the C10 protein, designated as Ccl6 (C-C motif chemokine ligand 6), is situated on mouse chromosome 11. uniprot.orgscbt.comscbt.comwikipedia.org Specifically, it is found at the chromosomal location 11 C; 11 50.85 cM. nih.gov The genomic coordinates for Ccl6 on the GRCm39 assembly are on chromosome 11 at position 83,478,708-83,483,913 on the reverse strand. ensembl.org The gene itself is composed of four exons. nih.gov

Promoter Elements and Regulatory Factors

The transcription of the Ccl6 gene is a regulated process influenced by various promoter elements and transcription factors. The promoter region of Ccl6 contains specific DNA sequences that act as binding sites for these regulatory proteins. libretexts.org These sequences, known as regulatory elements, can either enhance or suppress gene expression. wikipedia.org

Several transcription factors are known to play a role in controlling Ccl6 expression. These include NF-κB and AP-1, which are activated by inflammatory signals. ontosight.ai Additionally, the retinoid X receptor alpha (RXRα) has been shown to regulate the transcription of Ccl6 by binding to specific response elements within the promoter. researchgate.net The carbohydrate response element-binding protein (ChREBP) is another transcription factor that may be involved in regulating Ccl6 through its interaction with ChoRE motifs in the promoter region. core.ac.uk Furthermore, the protein SATB1 influences the three-dimensional organization of the chromatin at the Ccl locus, which in turn affects the expression of Ccl6 and other nearby chemokine genes. researchgate.net

The regulation of gene expression is a complex process involving both cis-acting elements, which are DNA sequences on the same chromosome as the gene they regulate, and trans-acting elements, which are typically proteins that can move between chromosomes. nih.gov These elements work together to ensure that genes are expressed at the appropriate times and in the correct cell types. libretexts.org

Alternative Splicing Variants and Isoforms

The Ccl6 gene undergoes alternative splicing, a process that allows a single gene to produce multiple distinct protein variants, or isoforms. wikipedia.orgnih.gov This is achieved by combining different exons from the gene in various ways. wikipedia.org For the Ccl6 gene, this process results in three different transcript variants. ensembl.org These different transcripts can then be translated into distinct protein isoforms, which may have different biological functions. wikipedia.orgnih.gov This mechanism of generating multiple protein products from a single gene adds to the complexity of the proteome. nih.gov

Basal and Induced Expression Patterns in Tissues and Cell Types

The expression of Ccl6 varies across different tissues and cell types, and it can be either present at a baseline level (basal expression) or triggered by specific stimuli (induced expression).

Basal Expression: Under normal conditions, Ccl6 shows a biased expression in the large intestine and colon. nih.gov It is also constitutively expressed in granulocytes, monocytes/macrophages, and certain dendritic cells. nih.gov Studies have also detected its expression in the brain, liver, and retina nuclear layer. nih.gov

Induced Expression: Ccl6 expression can be significantly induced by various factors. In myelopoietic bone marrow cultures, the cytokine GM-CSF strongly stimulates its expression. uniprot.orgkingfisherbiotech.com Similarly, in certain myeloid cell lines, GM-CSF can greatly increase Ccl6 levels. wikipedia.org Inflammatory stimuli, such as lipopolysaccharide (LPS), can enhance Ccl6 mRNA levels in the small intestine. researchgate.net The cytokine interleukin-13 can also induce its expression in the mouse lung. wikipedia.orgkingfisherbiotech.com Furthermore, Ccl6 expression is associated with stimuli that promote myeloid differentiation. uniprot.org Conversely, in activated T cell lines, its expression is significantly reduced. wikipedia.org

Molecular Architecture and Structural Features of CCL6 Protein

Primary Sequence Characteristics and Conserved Motifs

The CCL6 protein, also known as C10, is a small cytokine belonging to the CC chemokine family. ontosight.aikingfisherbiotech.com The full-length mouse CCL6 protein consists of 116 amino acids. uniprot.org A signal peptide, comprising the first 21 amino acids, is cleaved off to produce the mature protein. uniprot.org

The primary sequence of CCL6 contains several conserved motifs that are characteristic of the chemokine family. sinobiological.com Like other chemokines, it possesses four conserved cysteine residues that form disulfide bonds, creating a specific three-dimensional structure known as the Greek key, which is essential for its function. sinobiological.com The protein sequence for mouse CCL6 is GLIQEMEKED RRYNPPIIHQ GFQDTSSDCC FSYATQIPCK RFIYYFPTSG GCIKPGIIFI SRRGTQVCAD PSDRRVQRCL STLKQGPRSG NKVIA. kingfisherbiotech.com

The N-terminus of the CCL6 protein can be further processed by proteases, resulting in shorter, more active forms such as CCL6(22-95) and CCL6(23-95). uniprot.org This proteolytic processing enhances the protein's ability to signal through its receptor, CCR1. uniprot.org

FeatureDescription
Full-Length Protein 116 amino acids uniprot.org
Signal Peptide Amino acids 1-21 uniprot.org
Mature Protein Amino acids 22-116 uniprot.org
Processed Isoforms CCL6(22-95), CCL6(23-95) uniprot.org
Conserved Motifs Four cysteine residues forming disulfide bonds sinobiological.com

Domains Involved in Receptor Binding and Ligand Activity

The mouse CCL6 protein has a notable structural feature: a large N-terminal extension compared to other chemokines. rndsystems.comnovusbio.com This N-terminal domain is crucial for its biological activity. The full-length protein is a precursor, and cleavage of the N-terminal extension significantly enhances its function. uniprot.orgrndsystems.com

The mature, active form of CCL6 binds to and activates chemokine receptors, with CCR1 being the primary receptor. wikipedia.orgthermofisher.com The interaction with CCR1 is critical for mediating the downstream effects of CCL6, including the recruitment of immune cells. aai.org While CCL6 is considered a ligand for CCR1, it has also been reported to bind to CCR2 and CCR3. prospecbio.com The binding of CCL6 to these receptors initiates intracellular signaling cascades that lead to cellular responses like chemotaxis. nih.gov

Table 1: this compound Domains and Receptor Interactions

Domain/Region Function Associated Receptors
N-terminal extension The full-length protein is a precursor. Cleavage of this domain enhances activity. uniprot.orgrndsystems.com -
Core protein Binds to chemokine receptors to mediate chemotaxis and other immune responses. nih.gov CCR1 (primary), CCR2, CCR3. wikipedia.orgprospecbio.com

Post-Translational Modifications and their Impact on Protein Function

Post-translational modifications (PTMs) are crucial for regulating the function of many proteins, including chemokines. thermofisher.comslideshare.netnih.gov For CCL6, the most significant PTM is proteolytic cleavage of its N-terminus. uniprot.org

This cleavage is performed by proteases that are often present at sites of inflammation. uniprot.org The resulting truncated forms of CCL6, such as CCL6(22-95) and CCL6(23-95), exhibit significantly increased activity. uniprot.org Specifically, these processed forms show enhanced signaling through the CCR1 receptor and are more potent in chemotaxis assays, which measure the directed movement of cells. uniprot.org This modification suggests a mechanism where the local inflammatory environment can potentiate the activity of CCL6, thereby amplifying the immune response.

Another type of PTM that can affect chemokine function is glycosylation, which involves the attachment of sugar molecules. abcam.com While specific glycosylation sites on CCL6 have not been extensively detailed in the provided context, glycosaminoglycans (GAGs), which are long sugar chains on cell surfaces and in the extracellular matrix, are known to bind chemokines. biorxiv.org This interaction can help to create a chemokine gradient, guiding immune cells to the site of inflammation. cusabio.com

Table 2: Post-Translational Modifications of this compound

Modification Description Impact on Function
Proteolytic Cleavage Removal of the N-terminal extension by proteases. uniprot.org Increases CCR1-mediated signaling and enhances chemotactic activity. uniprot.org
Disulfide Bonds Formation of three disulfide bonds is predicted by similarity. uniprot.org Likely important for proper protein folding and stability.

Cellular Trafficking and Secretion Pathways

Mechanisms of Protein Transport and Release

The secretion of chemokines like CCL6 is a regulated process that follows the canonical protein trafficking pathway. frontiersin.org The synthesis of the protein begins in the ribosome and it is then translocated into the endoplasmic reticulum (ER) for folding and modification. From the ER, it moves to the Golgi apparatus for further processing and packaging into vesicles. frontiersin.org

These vesicles are then transported to the cell surface, a process that can depend on the cellular cytoskeleton, including microtubules and actin filaments. frontiersin.org The release of CCL6 into the extracellular space occurs when these vesicles fuse with the plasma membrane. ontosight.ai The secretion of CCL6 can be regulated by various cellular signaling pathways, including the MAPK and PI3K pathways, which are often activated by inflammatory stimuli. ontosight.ainih.gov

Extracellular Localization and Distribution

Once secreted, CCL6 is found in the extracellular space. uniprot.orgnih.gov It can be localized to specific tissues and microenvironments. For instance, CCL6 has been found in association with mononuclear cells and muscle fibers in dystrophic muscle, suggesting a role in muscle inflammation. prospecbio.comnih.gov It is also expressed in macrophages at wound sites and in hair follicles at the edge of wounds, indicating its involvement in the healing process. prospecbio.com

CCL6 can also be found in the extracellular matrix (ECM), which is the network of proteins and other molecules that provide structural and biochemical support to surrounding cells. slideshare.netresearchgate.net Binding to components of the ECM, such as glycosaminoglycans, can help to immobilize the chemokine and establish a stable concentration gradient to direct immune cell migration. biorxiv.orgcusabio.com This is a common mechanism for many chemokines to effectively guide leukocytes to sites of inflammation. cusabio.com

Receptor Interactions and Intracellular Signaling Cascades

Identification and Characterization of Cognate Receptors (e.g., CCR1, CCR2, CCR3)

The primary receptor for mouse CCL6 is C-C chemokine receptor 1 (CCR1). wikipedia.orgthermofisher.com CCR1 is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including monocytes, macrophages, and T cells. mdpi.comoup.com The binding of CCL6 to CCR1 is a critical step in initiating an inflammatory response. aai.org

In addition to CCR1, studies have shown that CCL6 can also interact with CCR2 and CCR3. prospecbio.comahajournals.org However, the affinity and functional consequences of these interactions may differ from that of CCR1. For example, some research suggests that in the absence of CCR1, the effects of CCL6 are significantly diminished, supporting the idea that CCR1 is its main functional receptor in vivo. aai.org

The interaction between CCL6 and its receptors is part of a complex and sometimes redundant system of chemokines and their receptors. aai.org Many chemokines can bind to multiple receptors, and most receptors can bind multiple chemokines. oup.comahajournals.org This complexity allows for fine-tuning of the immune response.

Upon ligand binding, chemokine receptors like CCR1 activate intracellular signaling pathways. cusabio.com This typically involves the activation of G proteins, which in turn activate enzymes like phospholipase C (PLC). cusabio.com PLC then generates second messengers that trigger a cascade of events leading to cellular responses such as chemotaxis, proliferation, and the release of other inflammatory mediators. cusabio.com

Downstream Signaling Pathways Activated by CCL6-Receptor Binding

The binding of CCL6 to its primary receptor, CCR1, initiates a cascade of intracellular signaling events that are crucial for its biological functions. ontosight.airesearchgate.net This activation leads to the recruitment and activation of immune cells to sites of inflammation or infection. ontosight.ai Key downstream signaling pathways activated by CCL6 include:

Chemokine-mediated signaling pathway: Upon binding to CCR1, a G-protein coupled receptor, CCL6 triggers a conformational change in the receptor, leading to the activation of associated G-proteins. prospecbio.comontosight.ai This initiates a signaling cascade that is fundamental to the process of chemotaxis, guiding the migration of immune cells. prospecbio.comontosight.ai

ERK1/ERK2 cascade: The extracellular signal-regulated kinase (ERK) 1 and 2 cascade is a critical pathway in cell proliferation, differentiation, and survival. ebi.ac.uk CCL6 has been shown to positively regulate the ERK1 and ERK2 cascade, a process that involves a series of phosphorylation events. prospecbio.comebi.ac.uk This activation is crucial for mediating some of the cellular responses induced by CCL6. nih.gov Studies have demonstrated that IL-13, a potent stimulator of CCL6, activates the ERK1/2 MAPK pathway, and that blocking this pathway abrogates IL-13-induced inflammation and remodeling. nih.gov

GTPase activity: CCL6 binding to its receptor also leads to the positive regulation of GTPase activity. prospecbio.comstring-db.org Rho GTPases, such as Cdc42 and Rac, are key regulators of the actin cytoskeleton. researchgate.net Their activation is essential for the cell polarization and membrane protrusion required for directed cell movement during chemotaxis. researchgate.net

Modulation of Receptor Expression and Sensitivity

The expression and sensitivity of chemokine receptors are tightly regulated to control the inflammatory response. While specific details on the modulation of CCL6 receptor expression are not extensively documented, it is known that other chemokines and cytokines can influence receptor levels. For instance, tumor necrosis factor-α (TNF-α) has been shown to increase the membrane expression of CCR6 in thyroid tumor cells. cancerindex.org The proteolytic processing of CCL6 itself can enhance its receptor activation capabilities. nih.gov An N-terminal truncation of the CCL6 protein results in a significantly more potent chemoattractant for macrophages through its interaction with CCR1. bio-techne.com This suggests that the local inflammatory environment, rich in proteases, can modulate the bioactivity of CCL6. bio-techne.com

Roles in Immunological and Cellular Processes

CCL6 is a key player in a variety of immunological and cellular processes, primarily centered around its ability to attract and activate different types of immune cells.

Chemotactic Activity and Leukocyte Recruitment

CCL6 exhibits potent chemotactic activity, attracting a range of leukocytes to sites of inflammation. prospecbio.commybiosource.com This recruitment is a fundamental aspect of the innate and adaptive immune responses.

Recruited LeukocyteResearch Findings
B cells CCL6 is a known chemoattractant for B cells. prospecbio.commybiosource.com
CD4+ T cells CCL6 attracts CD4+ T lymphocytes. aai.orgaai.org
Monocytes Monocytes are a primary target of CCL6's chemotactic activity. prospecbio.commybiosource.comucd.ie
NK cells CCL6 is involved in the recruitment of Natural Killer (NK) cells. prospecbio.commybiosource.com In a model of septic peritonitis, CCL6 overexpression led to the recruitment of IFN-γ-producing NK cells. prospecbio.com
Macrophages CCL6 is a potent chemoattractant for macrophages. aai.orgucd.ie Intracerebroventricular injection of CCL6 protein promotes the recruitment of a large number of macrophages. ucd.ie

Regulation of Hematopoietic Progenitor Cell Activity

CCL6 has a notable inhibitory effect on the proliferation of myeloid progenitor cells. mybiosource.commybiosource.com It demonstrates powerful suppressive activity on colony formation by various lineages of hematopoietic progenitors. mybiosource.com This suggests a role for CCL6 in regulating hematopoiesis, the process of blood cell formation. Interestingly, eosinophil-derived CCL6 has been shown to impair hematopoietic stem cell (HSC) homeostasis by disrupting their quiescence and reconstitution ability. nih.govnih.gov Chronic inflammatory signaling can lead to HSC exhaustion. frontiersin.org

Contribution to Inflammatory and Remodeling Responses

CCL6 is prominently expressed in a variety of chronic inflammatory and tissue remodeling disorders. aai.orgaai.orgucd.ie Its production is significantly increased in conditions such as dermal wound healing, pulmonary fibrosis, and allergic airway inflammation. aai.orgucd.ie In the context of lung inflammation induced by IL-13, CCL6 plays a critical role in mediating the inflammatory and remodeling effects. aai.orgnih.gov Neutralization of CCL6 has been shown to ameliorate these IL-13-induced changes. aai.orgcapes.gov.br

Involvement in Host Defense Mechanisms and Phagocytic Activity

CCL6 plays a crucial role in host defense against infections. In experimental models of sepsis, administration of recombinant CCL6 improved survival, which was associated with enhanced bacterial clearance and increased phagocytic capacity of peritoneal macrophages. aai.org Furthermore, megakaryocytes that express high levels of CXCR4, a chemokine receptor, can produce CCL6, which in turn stimulates the bacterial phagocytosis by macrophages and neutrophils. elifesciences.org This highlights a direct role for CCL6 in enhancing the antimicrobial functions of phagocytic cells. Recent studies also suggest that chemokines like CCL6 can have direct antimicrobial effects. plos.org

Modulation of Cytokine and Chemokine Production

C-C Motif Chemokine 6 (CCL6), also known as C10 in mice, plays a significant role in modulating the production of other cytokines and chemokines, thereby amplifying inflammatory and tissue remodeling responses. scispace.comaai.org Research has shown that CCL6 can induce the production of various inflammatory mediators. rndsystems.comaai.org

In the context of lung inflammation and remodeling induced by Interleukin-13 (IL-13), CCL6 is a critical intermediary. scispace.comnih.gov IL-13 potently stimulates the production of CCL6 in macrophages. aai.orgatsjournals.org This induced CCL6, in turn, is necessary for the optimal production of other key chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Macrophage Inflammatory Protein-1α (MIP-1α/CCL3). rndsystems.comnih.gov Neutralization of CCL6 significantly reduces the IL-13-driven production of these chemokines, highlighting a hierarchical cascade where CCL6 acts downstream of IL-13 to broaden the inflammatory response. scispace.comnih.gov

Furthermore, CCL6 influences the production of proteases involved in tissue remodeling. rndsystems.com In IL-13-induced lung remodeling, CCL6 neutralization decreases the expression of matrix metalloproteinases (MMP-2, MMP-9) and several cathepsins (K, L, and S). aai.orgnih.gov This demonstrates that CCL6 not only recruits inflammatory cells but also modulates the local enzymatic environment, contributing to tissue restructuring. nih.gov

The induction of CCL6 itself is regulated by various cytokines. Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interleukin-4 (IL-4), and Stem Cell Factor (SCF) have been shown to upregulate CCL6 expression in different cell types, including myelopoietic bone marrow cells, macrophages, and eosinophils. biolegend.comrndsystems.com Conversely, its expression is downregulated in activated T-cell lines. biolegend.comprospecbio.com This differential regulation suggests a tailored role for CCL6 in specific immune contexts.

Table 1: Factors Modulating CCL6 and Its Downstream Effects on Cytokine/Chemokine Production

Modulating Factor Effect on CCL6 Production Cell Type Downstream Effect of CCL6 Affected Molecules Reference
Interleukin-13 (IL-13) Potent Stimulation Macrophages Stimulation of chemokine & protease production CCL2, CCL3, MMP-2, MMP-9, Cathepsins K, L, S scispace.comaai.orgrndsystems.comnih.gov
GM-CSF Induction Myelopoietic bone marrow cells - - biolegend.comgenscript.com
Interleukin-4 (IL-4) Induction Macrophages - - biolegend.comrndsystems.com
Stem Cell Factor (SCF) Induction Eosinophils - - biolegend.com
T-cell activation Downregulation T-cell line - - biolegend.comprospecbio.com

Role in Wound Healing and Tissue Repair

CCL6 is actively involved in the processes of wound healing and tissue repair, primarily through its potent chemoattractant properties for macrophages. nih.govprospecbio.com Following a skin injury, the expression of CCL6 (C10) is induced, which contributes significantly to the influx of macrophages to the wound site. nih.gov These macrophages are essential for clearing debris and dead cells, presenting antigens, and secreting growth factors that orchestrate the repair process. nih.govprospecbio.com

Studies have identified C10 expression in macrophages within the blood clot and in hair follicles at the wound's edge, positioning it to initiate the macrophage-driven phase of healing. prospecbio.com Recent research further indicates that CCL6 promotes the polarization of macrophages towards an M2 phenotype, which is associated with tissue repair and resolution of inflammation, while inhibiting macrophage autophagy during skin wound healing. nih.gov

Beyond cutaneous wounds, CCL6 is implicated in broader tissue remodeling and repair processes, often in the context of inflammatory diseases. biolegend.com It is involved in IL-13-induced alveolar remodeling and bleomycin-induced pulmonary fibrosis. nih.govbiolegend.com In these pathological remodeling scenarios, CCL6's role extends beyond simple macrophage recruitment to include the modulation of proteases and their inhibitors, which are critical for the breakdown and resynthesis of the extracellular matrix. scispace.comrndsystems.comnih.gov For instance, in a model of IL-13-induced lung remodeling, CCL6 was shown to be necessary for the increased production of MMPs and cathepsins that drive tissue changes. aai.orgnih.gov

Comparative and Evolutionary Aspects of CCL6

Species Homologs and Orthologs

CCL6 is a chemokine that has, to date, only been identified in rodents, such as the house mouse (Mus musculus) and the rat (Rattus norvegicus). biolegend.comprospecbio.comgenscript.com A direct one-to-one ortholog for mouse CCL6 has not been found in the human genome. rndsystems.comrndsystems.com Instead, the likely human homologs are considered to be CCL15 (also known as HCC-2) and CCL23 (also known as MIP-3). biolegend.comnih.gov Mouse Ccl6 and Ccl9 genes are thought to be orthologous to human CCL23 and CCL15 genes, respectively. nih.gov

This lack of a direct human ortholog is a key feature of the evolutionary divergence of this chemokine subfamily. ingentaconnect.comnih.gov While mice have CCL6 and CCL9, humans have CCL15 and CCL23, which belong to the same N6 subfamily of chemokines characterized by an N-terminal extension. rndsystems.com N-terminally truncated mouse CCL6 shares significant amino acid sequence identity with rat CCL6 (77%) and mouse CCL9 (64%). rndsystems.com

The gene encoding murine CCL6 (Scya6) is located on mouse chromosome 11, within a cluster of other beta-chemokine family genes. nih.govthermofisher.com This genomic location is consistent with the evolutionary origin of chemokines through gene duplication events. ashpublications.org

Table 2: Species Homologs and Orthologs of Mouse CCL6

Species Gene/Protein Relationship to Mouse CCL6 Genomic Location Reference
Mouse (Mus musculus) CCL6 (C10) - Chromosome 11 nih.govthermofisher.com
Rat (Rattus norvegicus) CCL6 Ortholog - rndsystems.com
Human (Homo sapiens) CCL15, CCL23 Functional Homologs (not direct orthologs) Chromosome 17q12 (for CCL15, CCL23) biolegend.comnih.govnih.gov

Evolutionary Divergence and Functional Conservation

The evolution of the chemokine superfamily is marked by rapid diversification through gene duplication and subsequent divergence, leading to species-specific chemokines. nih.gov CCL6 is a prime example of this evolutionary path, existing in rodents but not in humans. ingentaconnect.com Despite this divergence, there is evidence of functional conservation. The human chemokines CCL15 and CCL23, considered homologs of mouse CCL6, share the ability to bind to the CCR1 receptor, a primary receptor for mouse CCL6. biolegend.comgenscript.comaai.org This suggests that while the specific ligand has diverged between mice and humans, the signaling pathway and general function of recruiting myeloid cells may be conserved. aai.org

The genomic structure of the murine Ccl6 gene is unique among chemokines. It possesses four exons, in contrast to the typical three-exon structure of other beta-chemokines. prospecbio.comnih.gov The novel second exon in the Ccl6 gene does not show homology to other known sequences and is crucial for a significant portion of the molecule's biological activity. nih.govaai.org Despite this structural novelty, the conservation of the four-cysteine motif and its location within the same chromosomal cluster as other CC chemokines indicate that it evolved from a common ancestral gene. nih.gov

This pattern of divergence and conservation highlights the complexities of extrapolating research findings from mouse models to human physiology. ingentaconnect.com While CCL6 is a key player in murine inflammatory and repair processes, its functions in humans are likely carried out by its homologs, CCL15 and CCL23. biolegend.comaai.org The differences in the chemokine repertoire between species underscore the evolutionary pressures that have shaped distinct, yet functionally overlapping, immune system components. nih.gov

Other Distinct Proteins Designated with C10 or C10orf Prefixes

Human Protein C10 (C12orf57 / GRCC10)

Human Protein C10, encoded by the C12orf57 gene, is a small protein that has garnered significant scientific interest due to its critical role in neurodevelopment. biorxiv.orgbiorxiv.org Initially identified through large-scale sequencing of a gene-rich region on human chromosome 12, it was designated "C10". marrvel.org The gene is also known by the alias GRCC10 (Gene Rich Cluster C10). genecards.orgsinobiological.com

Gene Locus and Transcriptional Regulation of C12orf57

The C12orf57 gene is located on the p arm of human chromosome 12 at position 13.31. sinobiological.comjax.org It is a compact gene, comprising three exons. biorxiv.orgbiorxiv.org While specific details on the transcriptional regulation of C12orf57 are not extensively detailed in current literature, its expression patterns suggest a crucial role during development. The gene is known to have multiple alternatively spliced transcript variants. genecards.orgsinobiological.com

Predicted Structural Characteristics and Conserved Regions

The C12orf57 gene encodes a protein of 126 amino acids with a molecular weight of approximately 13 kDa. biorxiv.orgbiorxiv.org Phylogenetic analysis reveals that the protein is highly conserved across evolution, existing as a single copy in various species. marrvel.org For instance, the mouse ortholog, Grcc10, shares a 97.6% identity with the human protein. marrvel.org This high degree of conservation underscores its fundamental biological importance. sinobiological.com The protein itself is described as being without significant paralogs. sinobiological.com

Table 1: Structural and Conservation Details of Human Protein C10 (C12orf57)

CharacteristicDescriptionSource
Amino Acid Length 126 residues marrvel.orguniprot.org
Molecular Weight ~13 kDa biorxiv.orgbiorxiv.org
Conservation Highly conserved as a single copy across evolution. marrvel.orgsinobiological.com
Mouse Ortholog Identity 97.6% identity with human C12orf57. marrvel.org

Cellular Localization and Tissue Expression Profiles

Human Protein C10 exhibits ubiquitous expression across various human tissues. marrvel.orggenecards.org However, it is particularly abundant in the fetal and postnatal brain. biorxiv.orgbiorxiv.orgmarrvel.org Studies in mice have shown that its ortholog, Grcc10, is broadly expressed in many brain regions during embryonic development. biorxiv.orgbiorxiv.org Specifically, at embryonic day 15, it is localized to the cortical plate, glial wedge, and the dorsal ventricular zone. biorxiv.orgbiorxiv.org In addition to the brain, expression has been noted in the eye, and lung in mice. marrvel.org Other human tissues with notable expression include the thymus, ovary, and prostate. sinobiological.comuniprot.org At the subcellular level, the translated protein has been shown to have a cytoplasmic localization in neural cells. marrvel.orguniprot.org

Table 2: Tissue Expression and Cellular Localization of C12orf57

Location TypeSpecificsSource
Tissue Expression (Human) Ubiquitous, with high expression in fetal brain, thymus, ovary, and prostate. marrvel.orggenecards.orgsinobiological.comuniprot.org
Tissue Expression (Mouse) Brain (cortical plate, glial wedge, dorsal ventricular zone), eye, and lung. biorxiv.orgbiorxiv.orgmarrvel.org
Subcellular Localization Cytoplasm of neural cells. marrvel.orguniprot.org

Hypothesized Biological Functions

The primary hypothesized function of Human Protein C10 revolves around its necessity for the proper development of the corpus callosum, a critical structure connecting the two hemispheres of the brain. genecards.orgsinobiological.comuniprot.org Mutations in the C12orf57 gene are the cause of Temtamy syndrome, an autosomal recessive disorder characterized by intellectual disability, seizures, and abnormalities of the corpus callosum and thalamus. biorxiv.orguniprot.org

Research indicates that C12orf57 plays a central modulatory role in synaptic homeostasis. biorxiv.org It has been found to regulate synaptic AMPA currents and is involved in neuronal excitatory tuning. biorxiv.org The protein interacts with and modulates the activity of calcium/calmodulin-dependent kinase 4 (CAMK4), which in turn regulates the expression of CREB and ARC, proteins involved in the synaptic scaling of AMPA receptors. biorxiv.orgbiorxiv.org Loss of C12orf57 function leads to increased surface AMPA receptor localization and impairs excitatory homeostatic synaptic down-scaling. biorxiv.orgbiorxiv.org This provides a potential mechanism for the seizures observed in individuals with Temtamy syndrome. biorxiv.org

Chromosome 10 Open Reading Frame 2 (C10orf2 / TWNK)

Chromosome 10 Open Reading Frame 2 (C10orf2) is the former designation for the gene now officially known as TWNK. nih.govgenecards.org This gene encodes a protein that functions as a mitochondrial DNA helicase, playing a vital role in mitochondrial DNA (mtDNA) replication. nih.govmdpi.com It is a distinct entity from C12orf57 and is not located on chromosome 12.

Gene Expression and Mitochondrial Targeting

The TWNK gene is located on chromosome 10 at position q24.31. nih.gov It exhibits ubiquitous expression across 25 tissues, with notable levels in the testis and lymph nodes. nih.gov The protein product, the Twinkle helicase, is targeted to the mitochondria, specifically localizing to the mitochondrial matrix and mitochondrial nucleoids. nih.govgenecards.org This targeting is crucial for its function in mtDNA maintenance. The N-terminus of the protein contains a mitochondrial targeting sequence. nih.gov Alternative splicing of the TWNK gene results in multiple transcript variants, which can encode different isoforms. nih.gov Some of these isoforms may lack the mitochondrial targeting sequence. nih.gov

Table 3: Gene Expression and Localization of C10orf2 (TWNK)

AspectDescriptionSource
Gene Locus Chromosome 10q24.31 nih.gov
Tissue Expression Ubiquitous, with high expression in testis and lymph nodes. nih.gov
Subcellular Localization Mitochondrial matrix and mitochondrial nucleoids. nih.govgenecards.org
Targeting Sequence N-terminal mitochondrial targeting sequence. nih.gov

Role in Mitochondrial DNA Metabolism and Integrity

DnaJ Heat Shock Protein Family (Hsp40) Member C10 (DNAJC10 / ERdj5)

DNAJC10, also widely known as ERdj5, is a member of the DnaJ/Hsp40 family of co-chaperone proteins. oup.comontosight.ai It plays a significant role in the quality control of proteins within the endoplasmic reticulum. ontosight.ainih.gov

The gene encoding this protein, DNAJC10, is located on human chromosome 2 at band 2q32.1. wikipedia.org The protein product, DNAJC10/ERdj5, is a resident protein of the endoplasmic reticulum (ER). ontosight.ainih.govscbt.com Its localization to the ER is confirmed by its co-localization with other known ER-resident proteins like protein disulfide isomerase (PDI) and its possession of a C-terminal KDEL sequence, which is a well-known signal for ER retention. wikipedia.orgmarrvel.org It is particularly abundant in secretory cells, which have a high protein-folding load. nih.gov

DNAJC10 functions as a co-chaperone, primarily interacting with the Hsp70 chaperone BiP (also known as GRP78). oup.comnih.gov This interaction is mediated by its J-domain and is dependent on ATP. oup.comnih.gov As a co-chaperone, DNAJC10 stimulates the ATPase activity of BiP, which is crucial for the protein folding cycle. molbiolcell.org DNAJC10 is a key component of the ER quality control system, which ensures that proteins are correctly folded before they are transported to their final destinations. oup.comontosight.ai It is involved in both the correct folding of newly synthesized proteins and the disposal of those that fail to fold properly. nih.govgenecards.org

DNAJC10 has a unique dual function in protein quality control. It acts as both a co-chaperone for BiP and as a disulfide reductase. oup.comnih.gov This reductase activity is conferred by its multiple thioredoxin-like domains and is used to break incorrect (non-native) disulfide bonds in misfolded proteins. oup.comnih.govgenecards.org

The process, known as ER-associated degradation (ERAD), involves several steps. For glycoproteins, ERdj5 can interact with EDEM1, a protein that recognizes terminally misfolded glycoproteins. oup.comresearchgate.net ERdj5 then reduces the disulfide bonds of the misfolded substrate, which is a necessary step to unfold the protein before it can be retro-translocated from the ER to the cytosol for degradation by the proteasome. nih.govresearchgate.net This function has been shown to accelerate the degradation of various misfolded proteins. oup.comnih.gov For some substrates, however, this reductase activity is not for degradation but to allow the protein a chance to refold correctly. nih.gov This positions DNAJC10 as a critical regulator in the decision between protein refolding and degradation. nih.govnih.gov

Co-chaperone Activity in Endoplasmic Reticulum Quality Control

Ciliary Associated Calcium Binding Coiled-Coil 1 (CABCOCO1 / C10orf107)

Ciliary Associated Calcium Binding Coiled-Coil 1, also known as C10orf107, is a protein associated with the formation and function of cilia, which are microtubule-based structures on the surface of many eukaryotic cells. genecards.orgontosight.ai It is encoded by the CABCOCO1 gene, located on chromosome 10. sinobiological.com The protein's structure contains a coiled-coil domain and a CLAMP motif, which includes a leucine (B10760876) zipper domain. researchgate.netresearchgate.net

CABCOCO1 is a calcium-binding protein. genecards.orgsinobiological.com This activity has been experimentally confirmed through various methods, including Stains-all and ruthenium red staining, as well as direct measurements of terbium binding to a recombinant version of the protein. researchgate.net The presence of a coiled-coil domain and its highly acidic nature are consistent with its calcium-binding function. researchgate.net This property suggests it may be involved in cellular processes that respond to calcium signaling, a critical secondary messenger system. ontosight.ai

CABCOCO1 plays a crucial role in the function of cilia and flagella, particularly in sperm. ontosight.ai Immunohistochemical analyses in mice have shown that CABCOCO1 is initially found in the cytoplasm of spermatocytes and is concentrated around the centrioles of spermatids. researchgate.net As the sperm matures, the protein relocates to the sperm flagellum. researchgate.netnih.gov This localization suggests the protein is involved in controlling sperm flagellar movement, likely through a calcium-dependent mechanism. sinobiological.comresearchgate.net Research has shown that CABCOCO1 interacts with another protein, CCDC189, and this interaction is essential for the proper formation of the sperm flagellum. researchgate.net Inactivation of the gene in mice leads to male infertility, with sperm exhibiting defects such as coiled, curved, or short flagella. researchgate.netjax.org

Calcium-Binding Properties

Chromosome 10 Open Reading Frame 76 (C10orf76 / ARMH3)

Chromosome 10 Open Reading Frame 76 (C10orf76), also known as Armadillo-like helical domain-containing protein 3 (ARMH3), is a protein that regulates critical processes within the Golgi apparatus. embopress.orgfrontiersin.org It has been identified as a regulator of Golgi homeostasis and is essential for the replication of certain viruses. embopress.org

C10orf76 directly interacts with the lipid kinase Phosphatidylinositol 4-kinase beta (PI4KB). embopress.orgnih.gov This interaction forms a high-affinity complex mediated by the kinase linker region of PI4KB. nih.govembopress.org The formation of this complex is crucial for the proper localization of C10orf76; without binding to PI4KB, C10orf76 is distributed diffusely in the cytosol instead of associating with the Golgi. embopress.org This interaction is part of a larger regulatory pathway known as the SYS1–ARFRP1–ARL5–ARMH3–PI4KB axis, which controls phosphatidylinositol 4-phosphate (PI4P) synthesis at the trans-Golgi network (TGN). springernature.comresearchgate.net C10orf76's role in recruiting PI4KB is distinct from that of another protein, ACBD3, which also recruits the kinase to the Golgi but predominantly to more proximal regions. researchgate.netrupress.org

By binding to and activating PI4KB, C10orf76 plays a key role in regulating the levels of Phosphatidylinositol 4-phosphate (PI4P), a crucial signaling lipid, at the Golgi complex. nih.govembopress.org Knockout of C10orf76 leads to a decrease in PI4P levels. nih.gov The mechanism for this involves C10orf76 contributing to the proper activation of the small GTPase Arf1 at the Golgi, which in turn stimulates PI4KB's enzymatic activity. embopress.orgembopress.orggenenames.org This regulation of PI4P is vital for diverse cellular functions, including membrane transport, sphingomyelin (B164518) synthesis, and the trafficking of ceramide from the endoplasmic reticulum to the Golgi. springernature.comresearchgate.net This pathway is also hijacked by certain enteroviruses to facilitate their replication. nih.govgenenames.org

Interaction with Lipid Kinases (e.g., PI4KB)

Homeobox Protein Hox-C10 (HOXC10)

Homeobox protein Hox-C10 (HOXC10) is a sequence-specific transcription factor belonging to the highly conserved homeobox family of genes. frontiersin.orguniprot.orgnih.gov In mammals, these genes are organized in clusters, and HOXC10 is part of the HOXC cluster on chromosome 12. frontiersin.orgwikipedia.org The primary function of HOX proteins is to provide cells with specific positional identities along the anterior-posterior axis during embryonic development. uniprot.orguniprot.org HOXC10 is fundamentally involved in morphogenesis in multicellular organisms. wikipedia.org Its roles include limb morphological development, lumbar motor neuron differentiation, and limb regeneration. frontiersin.org Beyond development, HOXC10 is also associated with processes such as angiogenesis and fat metabolism, and its dysregulation is linked to the development of various tumors. frontiersin.orgnih.gov The protein contains a conserved homeobox domain that facilitates its binding to specific DNA sequences to regulate the expression of target genes. uniprot.orguniprot.org

Role as a Sequence-Specific Transcription Factormybiosource.com

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. wikipedia.org They are fundamental in regulating gene expression. While many proteins are encoded by chromosome 10, those that function as sequence-specific transcription factors are critical for a multitude of cellular processes.

For example, homeobox proteins are a family of transcription factors that play a crucial role in regulating development. wikipedia.org Some of these, like the paired-like homeodomain transcription factor, are involved in pituitary development. nih.gov Similarly, SOX proteins, a family of transcription factors, are involved in the determination of cell fate and differentiation during development. medlineplus.gov Mutations in these genes can lead to a variety of developmental disorders, underscoring their importance. medlineplus.gov

The function of these transcription factors is highly specific; they recognize and bind to unique sequences of DNA to initiate or repress gene expression. This specificity is key to the precise control of cellular functions.

Involvement in Developmental Pattern Specificationmybiosource.com

Developmental pattern specification is the process by which cells in a developing embryo acquire different identities, leading to the formation of tissues and organs in their correct locations. This process is heavily reliant on the precise regulation of gene expression by transcription factors.

The Sonic Hedgehog (SHH) protein, for example, is a signaling molecule crucial for the development of the brain, spinal cord, eyes, and limbs. nih.gov It plays a role in establishing the midline of the body and ensuring the proper separation of the brain into two hemispheres. nih.gov While not a C10orf protein itself, it exemplifies the type of function that developmental regulators have.

Proteins involved in developmental patterning often act in complex signaling pathways. For instance, the Nanos proteins are involved in establishing the anterior-posterior axis in the fruit fly embryo and have conserved roles in germ cell development in many species. researchgate.net These proteins often work in concert with other regulatory molecules to ensure the correct spatial and temporal expression of genes that drive development.

Some C10orf proteins have been implicated in developmental processes through their interaction with key signaling pathways. For example, C10orf118 is a secreted protein that can influence the tumor microenvironment, a process that shares molecular mechanisms with developmental pathways. The study of these proteins is an active area of research, with the potential to reveal new insights into both normal development and disease.

Protein C10 C12orf57

Function and Clinical Relevance

The precise function of Protein C10 is not yet well understood. ontosight.ai However, research has established a clear link between mutations in the C12orf57 gene and a rare autosomal recessive disorder known as Temtamy syndrome. glygen.org This syndrome is characterized by severe intellectual disability, hypoplasia (underdevelopment) of the corpus callosum in the brain, ocular coloboma (a gap in the structure of the eye), and seizures. glygen.orgebi.ac.uk Research suggests the protein is required for the proper development of the corpus callosum. glygen.org

Future Directions and Emerging Research Avenues for C10 Proteins

Elucidation of Undefined C10 Protein Functions and Mechanisms

While the primary structural role of the C10 domain in anchoring cMyBP-C to the thick filament (myosin) is well-established, its full range of functions and regulatory mechanisms remains an active area of investigation. ahajournals.org Future research is aimed at moving beyond this static, structural understanding to a more dynamic one. A key objective is to precisely define how the C10 domain contributes to the modulation of actomyosin (B1167339) interactions, which is the basis of muscle contraction and relaxation.

Emerging studies suggest that the C10 domain is not merely a passive anchor but may play a direct or allosteric role in regulating the mechano-sensing and force-generation properties of the sarcomere. Research is increasingly focused on how hypertrophic cardiomyopathy (HCM)-causing missense mutations located within the C10 domain disrupt these regulatory functions. ahajournals.org Understanding the precise molecular consequences of these mutations—whether they alter binding affinity, conformational stability, or interactions with other sarcomeric proteins—is a critical goal for elucidating the pathogenesis of HCM and developing targeted therapies. frontiersin.org

High-Resolution Structural Insights into this compound Complexes

To date, our understanding of the C10 domain's interactions is largely based on models and lower-resolution data. A major frontier in the field is obtaining high-resolution three-dimensional structures of the C10 domain in complex with its binding partners. Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are pivotal in this endeavor. nih.govucl.ac.uk The goal is to visualize, at near-atomic detail, the precise interfaces between the C10 domain and both myosin and titin. nih.govahajournals.org

Achieving such high-resolution structures will provide unprecedented insight into the molecular basis of these interactions. For instance, it will allow researchers to map the exact residues involved in binding and to understand how the binding is modulated by phosphorylation or other post-translational modifications of cMyBP-C. Furthermore, resolving the structure of C10 domains containing disease-causing mutations will reveal how these genetic variants lead to structural perturbations that underpin cardiac dysfunction. ahajournals.org This structural information is indispensable for the rational design of small molecules or gene therapies aimed at correcting these defects. frontiersin.org

Comprehensive Mapping of this compound Interaction Networks

The known interaction partners of the cMyBP-C C10 domain are primarily myosin and titin. ahajournals.org However, the full protein-protein interaction (PPI) network involving C10 is likely more complex. Future research aims to comprehensively map this "interactome" to identify novel binding partners and regulatory relationships within the cardiomyocyte.

Methodologies for this exploration include established techniques like yeast two-hybrid (Y2H) screens and co-immunoprecipitation, which have already confirmed direct interactions between different domains of cMyBP-C, such as C7 and C10. ahajournals.org In addition, advanced, high-throughput techniques like PROPER-seq (protein-protein interaction sequencing) are being developed to map thousands of potential PPIs in a single experiment. rna-seqblog.com Applying such unbiased screening methods to the C10 domain could uncover previously unknown links to other sarcomeric or signaling proteins, revealing new functional pathways. A complete interaction map is crucial for understanding how the C10 domain integrates into the broader cellular machinery and how this network is perturbed in disease states. embopress.org

Integrative Omics Approaches to this compound Biology

To achieve a holistic understanding of the C10 domain's role in health and disease, researchers are increasingly turning to integrative multi-omics approaches. nih.gov This involves combining data from genomics, transcriptomics (RNA-seq), and proteomics to build a comprehensive model of cMyBP-C biology. biorxiv.orgmdpi.com

For example, by correlating proteomic data with transcriptomic data from cardiac tissue of patients with HCM, researchers can determine if mutations in the MYBPC3 gene lead to changes in the abundance, stability, or post-translational modification state of the cMyBP-C protein, including its C10 domain. biorxiv.org These approaches can identify entire networks of proteins that are co-regulated with cMyBP-C and may be involved in the compensatory or pathological remodeling of the heart. nih.gov Proteomic network analyses in neurodegenerative diseases have identified specific modules of co-expressed proteins (such as a 'C10 module') associated with disease progression, providing a template for how similar analyses in cardiac disease could reveal key pathways involving the cMyBP-C C10 domain. biorxiv.org This systems-level view is essential for identifying novel biomarkers and therapeutic targets.

Development of Advanced In Vitro and In Vivo Research Models

Progress in understanding the C10 domain is critically dependent on the development and refinement of research models that accurately recapitulate human cardiac physiology and pathophysiology. Future directions include the creation of more sophisticated in vivo and in vitro systems.

In Vivo Models: The development of gene therapies using adeno-associated virus (AAV) vectors allows for the introduction of cMyBP-C variants into animal models. frontiersin.org This enables researchers to study the specific effects of C10 domain mutations or to test therapeutic fragments of the protein in a living organism. Future models will focus on creating "designer" cMyBP-C proteins that mimic different states (e.g., different phosphorylation levels) to dissect the domain's regulatory roles with greater precision. frontiersin.org

In Vitro Models: Advanced in vitro models that bridge the gap between simplistic cell cultures and complex animal models are becoming increasingly important. lek.com These include 3D cardiac spheroids or organoids and "heart-on-a-chip" microphysiological systems. nih.gov These models can be generated from human-induced pluripotent stem cells (iPSCs) from patients with specific MYBPC3 mutations. This allows for the study of C10 domain dysfunction in a human genetic context, providing a powerful platform for screening potential therapeutic compounds and understanding disease mechanisms in a controlled environment. nih.gov

Q & A

Q. How to resolve contradictory data on this compound’s subcellular localization across studies?

  • Methodological Answer : Perform systematic validation: (1) Use confocal microscopy with organelle-specific markers (e.g., Mitotracker for mitochondria), (2) fractionate cellular compartments via differential centrifugation, and (3) employ proximity ligation assays (PLA) to confirm interactions with compartment-specific proteins . Report inconsistencies in metadata (e.g., cell type or fixation methods) that may explain discrepancies .
    做了蛋白质组学,后续怎么挖掘及验证数据?研究思路轻松get!(上篇)
    54:16

Q. What advanced strategies can be used to study this compound’s role in low-abundance proteoforms or transient interactions?

  • Methodological Answer : Implement proximity-dependent biotinylation (e.g., BioID or APEX) to capture transient interactors . For low-abundance variants, use tandem mass tag (TMT) labeling coupled with high-resolution MS (e.g., Orbitrap Fusion Lumos) to enhance detection sensitivity. Validate findings with targeted parallel reaction monitoring (PRM) .

Q. How to integrate multi-omics data (proteomics, transcriptomics) to elucidate this compound’s regulatory networks?

  • Methodological Answer : Perform co-expression analysis using tools like WGCNA or Cytoscape to identify correlated genes/proteins . Overlay transcriptomic data (RNA-seq) with proteomic abundance to distinguish transcriptional vs. post-transcriptional regulation. Use pathway enrichment tools (DAVID, Reactome) to map C10-associated pathways (e.g., apoptosis or signal transduction) .

Q. What computational and experimental approaches address challenges in characterizing this compound’s post-translational modifications (PTMs)?

  • Methodological Answer : For PTM prediction, use NetPhos (phosphorylation) or UbPred (ubiquitination) . Experimentally, enrich PTMs via immunoprecipitation (e.g., anti-phosphotyrosine antibodies) or chemical probes (e.g., lectins for glycosylation). Validate via MS/MS fragmentation and site-directed mutagenesis to assess functional impacts .

Q. How to design a chemical proteomics workflow to identify this compound’s small-molecule interactors?

  • Methodological Answer : Synthesize or procure a photoaffinity probe (e.g., acyl-phosphate probes) to covalently crosslink small molecules to C10 . Enrich probe-bound proteins via click chemistry (e.g., biotin-azide pull-down) and identify interactors via LC-MS/MS. Validate hits using surface plasmon resonance (SPR) or thermal shift assays (CETSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.